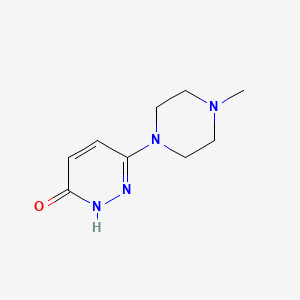

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

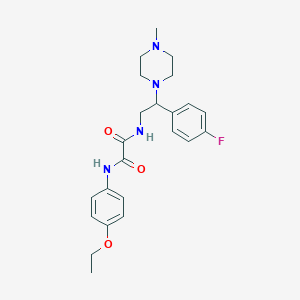

“6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C9H15N5 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .

Molecular Structure Analysis

The InChI code for “6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“6-(4-Methylpiperazin-1-yl)pyridazin-3-ol” is a solid substance at room temperature . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Anti-inflammatory Applications

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol: has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can significantly reduce inflammation markers. For instance, in models of paw oedema and pleurisy induced by carrageenan, a derivative was shown to reduce cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines like IL-1β and TNF-α . This suggests a promising application in the treatment of inflammatory diseases.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In studies, it has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, indicating its potential as a pain reliever . This could be particularly useful in developing new medications for chronic pain management.

Anti-tubercular Activity

In the search for new treatments against tuberculosis, derivatives of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol have been designed and synthesized. These derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting an important role in the development of novel anti-tubercular agents .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, with studies indicating its effectiveness against various microbial strains. Molecular modeling has shown that certain derivatives can inhibit key enzymes in pathogens, pointing to potential applications in combating infectious diseases .

Drug Development for Central Inflammatory Diseases

There is ongoing research into the development of drugs for central inflammatory diseases using derivatives of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol . The compound’s ability to modulate inflammatory processes makes it a candidate for treating conditions like multiple sclerosis or Alzheimer’s disease .

Enzyme Inhibition for Disease Treatment

The compound’s derivatives have been studied for their ability to inhibit enzymes that are implicated in disease processes. For example, docking simulations have shown that these derivatives can form stable complexes with oxidoreductase enzymes, which are involved in oxidative stress-related diseases .

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, has been used as a reactant in the preparation of inhibitors for the cyclin-dependent kinase 4 (cdk4) . CDK4 is a key regulator of the cell cycle, and its inhibition can halt cell proliferation, making it a target in cancer therapies .

Mode of Action

If we consider its structural similarity to 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, it might interact with its targets (like cdk4) by binding to the active site, thereby inhibiting the kinase activity and disrupting the cell cycle .

Biochemical Pathways

Inhibition of CDK4 would prevent the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby halting cell proliferation .

Result of Action

If it acts as a cdk4 inhibitor, it could potentially halt cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)8-2-3-9(14)11-10-8/h2-3H,4-7H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVQLLHNCVUXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperazin-1-yl)pyridazin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2747646.png)

![5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747652.png)

![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)

![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)

![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)